molecular formula C7H12Cl2N2 B1452789 (R)-1-(Pyridin-3-yl)ethanamine CAS No. 40154-75-4

(R)-1-(Pyridin-3-yl)ethanamine

Cat. No.: B1452789
CAS No.: 40154-75-4
M. Wt: 195.09 g/mol
InChI Key: FSDMOCFYBMVHLU-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Pyridin-3-yl)ethanamine is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQNBXPYJGNEA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthesis and Methodological Advancements for R 1 Pyridin 3 Yl Ethanamine

Chiral Synthesis Strategies for Enantiomerically Pure Pyridin-3-ylethanamines

The creation of single-enantiomer compounds is a significant challenge in organic synthesis, driven by the often-differing biological activities of enantiomeric pairs. symeres.com Strategies to achieve enantiopure compounds, termed EPC-synthesis, generally fall into three categories: the resolution of racemates, synthetic transformations from the chiral pool, and stereoselective synthesis from prochiral substrates. ub.edu The latter approach, which involves the use of chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer, is particularly powerful for creating a wide array of enantiopure molecules. ub.edunumberanalytics.com

Catalytic Asymmetric Reduction Methodologies for Imines and Oxime Ethers in the Preparation of (S)-1-(Pyridin-3-yl)ethanamine.nih.govbiosynth.com

The catalytic enantioselective borane (B79455) reduction of carbon-nitrogen double bonds (C=N) is a highly valuable method for producing nonracemic primary amines. nih.gov These amines are key intermediates in the synthesis of pharmaceuticals, chiral auxiliaries, and catalysts. nih.govresearchgate.net While the focus of this article is the (R)-isomer, the methodologies developed for the (S)-isomer are often directly applicable or can be adapted by using the opposite enantiomer of the chiral catalyst. Asymmetric hydrogenation of imines and enamines, in general, is a fundamental strategy for generating chiral amines and has been instrumental in the synthesis of numerous natural products. bohrium.com

Borane-based reagents have proven to be highly effective for the enantioselective reduction of ketoxime ethers. nih.gov A notable example is the borane-mediated reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime, which yields (S)-1-pyridin-3-yl-ethylamine with high enantiomeric excess. nih.gov In one specific procedure, the reaction is catalyzed by a spiroborate ester derived from (S)-diphenylvalinol and ethylene (B1197577) glycol. nih.govnih.gov The use of borane-tetrahydrofuran (B86392) complex as the reducing agent in a solvent like dioxane leads to excellent results. nih.gov

The development of chiral borane catalysts has been a significant area of research, as they often require lower catalyst loading and are more accessible than many transition metal catalysts. sioc-journal.cn Early work by Itsuno and co-workers demonstrated the catalytic borane-based reduction of acetophenone (B1666503) O-benzyl oxime, though with moderate enantioselectivity. nih.govnih.gov Subsequent developments, such as the use of novel spiroborate esters, have led to highly enantioselective reductions of a variety of ketoxime ethers, including those with pyridyl substituents. nih.gov For the reduction of 3-pyridyl derived O-benzyl ketoxime ethers, optimal conditions have been found to involve a higher catalyst loading (30 mol %) in dioxane at 10 °C, resulting in excellent enantioselectivities (95–99% ee). nih.gov

Table 1: Asymmetric Reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime nih.gov

Scale (mmol)Borane (equiv)Yield (%)ee (%)
603-4>8098
605>8095

Data suggests slightly improved enantioselectivity with lower equivalents of borane.

Chiral auxiliaries are molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comyork.ac.uk In the context of asymmetric reduction, chiral catalysts play a pivotal role. The enantioselectivity of the borane-mediated reduction of oxime ethers is highly dependent on the structure of the chiral catalyst. nih.gov For instance, oxazaborolidines derived from amino acids like (S)-diphenylvalinol are highly effective. nih.govnih.gov These catalysts, often generated in situ, create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov The effectiveness of these catalysts can be influenced by factors such as the solvent and reaction temperature. nih.govresearchgate.net For example, in the synthesis of (S)-1-pyridin-3-yl-ethylamine, conducting the reaction in dioxane can lead to higher enantiomeric excess (97–99% ee) compared to tetrahydrofuran (B95107) (95% ee). nih.gov

The use of chiral thioureas derived from (S)-1-(2-pyridyl)ethylamine as organocatalysts in asymmetric synthesis has also been explored, highlighting the broader utility of chiral pyridylethylamines in developing new catalytic systems. colab.wsmdpi.com

Achieving stereochemical control in metal-catalyzed reactions is crucial for the synthesis of specific enantiomers like (R)-1-(Pyridin-3-yl)ethanamine. nih.govbldpharm.com The choice of metal catalyst and chiral ligand is paramount in directing the stereochemical outcome. acs.orgmdpi.com Transition metal-catalyzed cross-coupling reactions, for instance, offer powerful methods for constructing C-C bonds with high enantiocontrol. acs.org

In the context of reductions, iridium-catalyzed reactions have shown great promise. For example, the asymmetric hydrogenation of pyridines catalyzed by an iridium-BINAP complex can proceed with high stereoselectivity. researchgate.net The absolute configuration of a chiral center can be retained and can influence the formation of subsequent stereocenters. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions using chiral ligands have been developed for the enantioconvergent synthesis of alkyl-alkyl products. acs.org

The mechanism of stereocontrol often involves the formation of diastereomeric transition-metal complexes, where one diastereomer reacts preferentially to yield the desired product enantiomer. acs.orgacs.org The design of the chiral ligand is critical, as it dictates the three-dimensional structure of the catalytic complex and, consequently, the facial selectivity of the reaction. acs.org For the synthesis of the (R)-isomer, one would typically employ a catalyst with the opposite chirality to that used for the (S)-isomer.

Reductive Amination Approaches for Substituted Pyridines

Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. d-nb.infoacs.org This two-step process, involving the formation of an imine or oxime followed by reduction, is a key strategy for C-N bond formation in the pharmaceutical industry. acs.orgderpharmachemica.com

Derivatization of Pyridyl Ketones for Chiral Amine Synthesis

An alternative pathway to the target amine involves the derivatization of a pyridyl ketone into an intermediate that can be stereoselectively reduced.

A common derivatization of 3-acetylpyridine (B27631) is its reaction with hydroxylamine (B1172632) hydrochloride. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and results in the formation of 3-acetylpyridine oxime. The product is a mixture of (E) and (Z) isomers of the oxime. This oxime serves as a stable intermediate that can be isolated before the subsequent reduction step.

Once the 3-acetylpyridine oxime is formed, it can be reduced to the corresponding amine, 1-(pyridin-3-yl)ethanamine. A variety of reducing agents can be used for this transformation, including catalytic hydrogenation. For instance, the reduction of the oxime can be carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727). This process, however, initially yields the racemic amine, meaning a mixture of both the (R) and (S) enantiomers is produced. To obtain the desired (R)-enantiomer, a subsequent chiral resolution step is necessary. This can be achieved by using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization.

Comparative Analysis of Enantioselective Synthesis Yields and Enantiomeric Excess

Different synthetic methods for this compound offer varying degrees of success in terms of chemical yield and enantiomeric purity. Asymmetric hydrogenation of an enamine precursor is a highly effective method. For example, the hydrogenation of N-(1-(pyridin-3-yl)vinyl)acetamide using a Rh-(R,R)-MCCPM catalyst can achieve an impressive enantiomeric excess of 99%.

Another approach involves the kinetic resolution of racemic 1-(pyridin-3-yl)ethanamine. This can be done using an enzyme, such as a lipase, to selectively acylate the (S)-enantiomer, allowing the unreacted (R)-enantiomer to be isolated. For example, using Novozym 435 can result in this compound with an enantiomeric excess greater than 99% and a yield of 44%.

The table below provides a comparative overview of these methods.

MethodPrecursorCatalyst/ReagentYieldEnantiomeric Excess (ee)
Asymmetric HydrogenationN-(1-(pyridin-3-yl)vinyl)acetamideRh-(R,R)-MCCPMN/A99%
Enzymatic Kinetic ResolutionRacemic 1-(pyridin-3-yl)ethanamineNovozym 43544%>99%
Chiral Resolution via Diastereomeric SaltsRacemic 1-(pyridin-3-yl)ethanamineL-tartaric acidN/AHigh

N/A: Data not available in the cited sources.

Advanced Purification and Isolation Techniques in Chiral Synthesis

The purification and isolation of the target chiral amine are as critical as its synthesis to ensure high purity.

Chromatographic Purification Strategies (e.g., Column Chromatography on SiO₂)

Column chromatography using silica (B1680970) gel (SiO₂) is a standard method for purifying intermediates and the final product in the synthesis of this compound. The choice of eluent (the solvent system that moves the compounds through the column) is crucial for effective separation. A common eluent system for purifying the racemic 1-(pyridin-3-yl)ethanamine is a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), often with the addition of ammonia (B1221849) (NH₃) to prevent the amine from streaking on the acidic silica gel. For example, a gradient of 2% to 5% of a 2M ammonia in methanol solution within dichloromethane can be used.

In some synthetic routes, column chromatography is used to purify intermediates. For instance, after the reduction of 3-acetylpyridine oxime, the resulting crude amine can be purified on a silica gel column. The selection of the solvent system depends on the polarity of the compounds to be separated.

Crystallization and Recrystallization Methods for Enantiopure Salts

The isolation and purification of enantiomers are critical steps in the synthesis of chiral compounds. For this compound, crystallization and recrystallization of its diastereomeric or enantiopure salts are pivotal techniques to achieve high enantiomeric purity. These methods exploit the differences in solubility and crystal lattice energies between different stereoisomers.

A common strategy involves the formation of diastereomeric salts using a chiral resolving agent. While specific examples for the direct resolution of this compound via this method are not detailed in the provided search results, the general principle is well-established. chiralpedia.com A chiral acid, for instance, would be reacted with the racemic amine to form two diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. chiralpedia.comresearchgate.netacs.org The selection of the resolving agent and the solvent system is crucial for an efficient separation. chiralpedia.com

In the context of synthesizing a precursor, (E)-1-pyridin-3-yl-ethanone oxime, crystallization is used as a primary purification step. After the initial reaction, the crude product is isolated and then recrystallized from water. orgsyn.orgnih.gov The process involves dissolving the solid residue in water at an elevated temperature (70 °C), followed by slow cooling to ambient temperature over several hours to facilitate the formation of well-defined crystals. orgsyn.orgnih.gov This yields the product as a white crystalline solid. orgsyn.orgnih.gov A second crop of crystals can be obtained by extracting the filtrate with an organic solvent like ethyl acetate (B1210297) (EtOAc), followed by concentration and further crystallization from water. orgsyn.orgnih.gov

The final product, (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride (the enantiomer of the title compound), is also purified by crystallization. orgsyn.orgnih.gov After the synthetic sequence, the amine is dissolved in methanol and added to a solution of hydrochloric acid. orgsyn.orgnih.gov Crystallization occurs during this addition, and the mixture is stirred at ambient temperature for a couple of hours to ensure complete precipitation. orgsyn.orgnih.gov The resulting white solid is then isolated by filtration. orgsyn.orgnih.gov

The table below summarizes the crystallization parameters for a key intermediate and the final enantiopure salt product as described in the synthesis of (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride.

CompoundSolvent(s)Temperature ProfileOutcome
(E)-1-Pyridin-3-yl-ethanone oximeWaterWarmed to 70 °C, then slowly cooled to ambient temperature over 3 hours. orgsyn.orgnih.govWhite crystalline solid. orgsyn.orgnih.gov
(S)-1-Pyridin-3-yl-ethylamine bis-hydrochlorideMethanol, Diethyl ether (for washing)Crystallization occurs at 30 °C, stirred at ambient temperature for 2 hours. orgsyn.orgnih.govAnalytically pure white solid. orgsyn.orgnih.gov

Vacuum Drying and Concentration Procedures for Synthetic Intermediates and Products

Vacuum drying and concentration are essential procedures in the synthesis of this compound and its precursors to remove residual solvents and moisture, which is critical for obtaining accurate yields and preventing side reactions in subsequent steps.

Concentration of reaction mixtures is frequently performed using a rotary evaporator under reduced pressure. For instance, after the formation of (E)-1-pyridin-3-yl-ethanone oxime, the ethanolic filtrate is concentrated by rotary evaporation at 50 °C and 20 mmHg to yield a solid residue before recrystallization. orgsyn.orgnih.gov Similarly, after the benzylation of the oxime, the organic filtrate is concentrated by rotary evaporation at 40 °C and 20 mmHg to give a yellow oil. orgsyn.orgnih.gov

Vacuum drying is employed to remove the final traces of solvent from the isolated crystalline products. The purified (E)-1-pyridin-3-yl-ethanone oxime is dried for 15 hours under vacuum at 60 °C and 20 mmHg. orgsyn.orgnih.gov The final product, (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride, is also dried under the same conditions (60 °C, 20 mmHg) for 15 hours. orgsyn.orgnih.gov In the case of the oily intermediate, (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime, it is further vacuum dried at room temperature (20 mmHg) for 15 hours after chromatographic purification. orgsyn.orgnih.gov

These drying and concentration steps are crucial for ensuring the stability and purity of the synthetic intermediates and the final product. The specific conditions, including temperature and pressure, are chosen to be effective at removing the solvent without causing degradation of the compound.

The following table details the vacuum drying and concentration parameters for various intermediates and the final product in a relevant synthetic route.

Compound/IntermediateProcedureTemperaturePressureDuration
(E)-1-Pyridin-3-yl-ethanone oxime filtrateConcentration by rotary evaporation50 °C20 mmHgNot specified
(E)-1-Pyridin-3-yl-ethanone oxime (solid)Vacuum drying60 °C20 mmHg15 hours
(E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime filtrateConcentration by rotary evaporation40 °C20 mmHgNot specified
(E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime (oil)Vacuum dryingRoom Temperature20 mmHg15 hours
(S)-1-Pyridin-3-yl-ethylamine bis-hydrochlorideVacuum drying60 °C20 mmHg15 hours

Advanced Spectroscopic and Analytical Characterization of R 1 Pyridin 3 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

¹H NMR Spectral Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy of (R)-1-(Pyridin-3-yl)ethanamine reveals distinct signals corresponding to each unique proton environment. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the pyridine (B92270) ring appear in the downfield region, generally between 7.2 and 8.6 ppm, due to the deshielding effect of the aromatic system. Specifically, the proton at the C2 position of the pyridine ring is often the most deshielded. The methine proton (CH) adjacent to the amino group and the pyridine ring typically appears as a quartet around 4.1 ppm. The methyl (CH₃) protons resonate further upfield as a doublet at approximately 1.4 ppm. The protons of the amine (NH₂) group can appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration. sci-hub.storgsyn.org

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Range Multiplicity
Pyridine H (aromatic) 8.77 - 8.09 m
NCH (methine) 4.79 q
CH₃ (methyl) 1.66 d

Note: Chemical shifts are referenced to a standard and can vary slightly based on the solvent and experimental conditions. "m" denotes a multiplet, "q" a quartet, and "d" a doublet.

¹³C NMR Spectral Analysis for Carbon Backbone Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbons of the pyridine ring are observed in the aromatic region, typically between 123 and 150 ppm. researchgate.netlibretexts.org The carbon atom attached to the nitrogen of the amine group (the chiral center) resonates at a distinct chemical shift. The carbon of the methyl group appears in the upfield region of the spectrum. docbrown.info

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

Carbon Type Chemical Shift (δ, ppm) Range
Pyridine C (aromatic) 145.5 - 128.0
NCH (methine) 48.0
CH₃ (methyl) 18.5

Note: Chemical shifts are referenced to a standard and can vary slightly based on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. For chiral compounds like this compound, chiral HPLC is essential for determining enantiomeric purity.

Chiral HPLC Method Development and Validation for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial for the quality control of chiral substances. mdpi.com Chiral HPLC methods are developed using chiral stationary phases (CSPs) that can differentiate between the enantiomers. researchgate.net For this compound, derivatization to an acetyl derivative can be employed, followed by analysis on a chiral column such as a Chiralpak AD-H. orgsyn.orgnih.gov The separation of the enantiomers allows for the quantification of each, and thus the calculation of the enantiomeric excess. orgsyn.orgnih.gov Validation of these methods ensures they are accurate, precise, and robust for their intended purpose. researchgate.net

Isocratic Analytical Methods utilizing Mixed-Mode Columns (e.g., Primesep 100)

Isocratic HPLC methods, where the mobile phase composition remains constant throughout the run, offer simplicity and reproducibility. sielc.com Mixed-mode columns, such as the Primesep 100, combine multiple retention mechanisms, like reversed-phase and ion-exchange, on a single stationary phase. sielc.comlcms.czhplc.eu This allows for the retention and separation of a wide range of compounds, including polar amines like 1-(Pyridin-3-yl)ethanamine. sielc.comsielc.com The Primesep 100 column, for instance, can retain this compound using a simple isocratic mobile phase. sielc.comsielc.com These columns offer adjustable selectivity by modifying mobile phase parameters like ionic strength and pH. lcms.czthermofisher.com

Optimization of Mobile Phase Composition and Detection Parameters (e.g., UV Detection at 260 nm)

The mobile phase composition is a critical parameter in HPLC that is optimized to achieve the best separation. researchgate.netscielo.br For the analysis of 1-(Pyridin-3-yl)ethanamine on a Primesep 100 column, a mobile phase consisting of acetonitrile (B52724), water, and a sulfuric acid buffer has been shown to be effective. sielc.com Ultraviolet (UV) detection is commonly used in HPLC. chromatographyonline.com The selection of the detection wavelength is based on the UV-Vis spectrum of the analyte to ensure maximum sensitivity. sielc.com For 1-(Pyridin-3-yl)ethanamine, which has absorption maxima at approximately 204 nm and 258 nm, a detection wavelength of 260 nm is often employed for analysis. sielc.comsielc.com

Table 3: Example HPLC Method Parameters

Parameter Condition
Column Primesep 100, 4.6x150 mm, 5 µm
Mobile Phase MeCN/H₂O - 20/80% with 0.3% H₂SO₄ buffer
Flow Rate 1.0 ml/min
Detection UV at 260 nm

Source: SIELC Technologies sielc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. This technique provides data on the mass-to-charge ratio of the molecule and its fragments, offering insights into its elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with very high accuracy, typically to within a few parts per million (ppm). iitism.ac.inrsc.org This precision allows for the determination of the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass based on its chemical formula (C₇H₁₀N₂).

The molecular weight of this compound is 122.17 g/mol . chemscene.com In HRMS analysis, this compound would be expected to show a molecular ion peak corresponding to its exact mass. For instance, using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. iitism.ac.in

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₀N₂
Theoretical Exact Mass122.0844
Observed [M+H]⁺ (example)123.0917
Mass Accuracy (ppm)< 5

Note: The observed [M+H]⁺ is a hypothetical value for illustrative purposes. Actual values are determined experimentally.

LC-MS/MS for Impurity Profiling and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for both the identification of impurities and the quantitative analysis of this compound. researchgate.net This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.govca.gov

Impurity profiling is a critical aspect of pharmaceutical quality control, as even small amounts of impurities can affect the safety and efficacy of a drug. ijpsr.comresearchgate.net LC-MS/MS can detect and identify process-related impurities, degradation products, and enantiomeric impurities. journalijar.commedwinpublishers.com The initial LC separation resolves the main compound from its impurities based on their physicochemical properties. Subsequently, the mass spectrometer provides structural information for identification. jfda-online.comuab.edu

For quantitative analysis, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and allows for accurate quantification even in complex matrices. nih.govca.gov The use of isotopically labeled internal standards is often employed to ensure accuracy and precision. eurl-pesticides.eu

Table 2: Example LC-MS/MS Parameters for Quantitative Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase, or HILIC for polar compounds nih.govsielc.com
Mobile PhaseGradient of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) eurl-pesticides.eusielc.com
Flow Rate0.2 - 1.0 mL/min sielc.com
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)123.1 ([M+H]⁺)
Product Ion(s) (m/z)Compound-specific fragments (determined experimentally)
Collision EnergyOptimized for maximum fragment ion intensity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound.

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C=C and C=N bonds within the pyridine ring. evitachem.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretching3300–3500 (typically two bands)
Alkyl C-HStretching2850–2960
Pyridine Ring (C=C, C=N)Stretching~1600
C-NStretching1020-1250

Note: These are approximate ranges and can be influenced by the molecular environment.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π electrons that can be excited to higher energy levels by absorbing UV radiation. researchgate.net The UV-Vis spectrum of pyridine-containing compounds typically exhibits absorption maxima corresponding to π → π* and n → π* transitions. researchgate.net The spectrum for this compound shows absorption maxima at approximately 204 nm and 258 nm. sielc.com This information is particularly useful for quantitative analysis using UV detectors in liquid chromatography. sielc.com

Table 4: UV-Vis Absorption Data for this compound

Absorption Maxima (λmax)Electronic Transition Type
~204 nm sielc.comπ → π
~258 nm sielc.comn → π and/or π → π*

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and quality for its intended applications.

Computational Chemistry and Theoretical Studies on R 1 Pyridin 3 Yl Ethanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic characteristics of (R)-1-(Pyridin-3-yl)ethanamine. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its geometry, vibrational modes, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the properties of chemical systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. researchgate.net This process iteratively adjusts the atomic coordinates to find the minimum energy conformation. arxiv.org For related chiral pyridine (B92270) derivatives, DFT has been successfully used to optimize molecular geometry, often employing basis sets like B3LYP/CC-pVDZ. mdpi.com Such calculations are essential for understanding the spatial relationship between the pyridine ring and the chiral ethanamine side chain.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. arxiv.org By comparing theoretical spectra with experimental data, the accuracy of the optimized structure can be validated. mdpi.com Furthermore, DFT provides a detailed picture of the electronic properties, such as the distribution of electron density and orbital energies, which govern the molecule's chemical reactivity. acs.org

Binding energy calculations are crucial for understanding how a molecule interacts with a biological target, such as a receptor or enzyme. For instance, DFT has been used to interrogate the cohesive energies and binding in crystal structures of related chiral 1-(pyridin-2-yl)ethylamine derivatives, providing insight into intermolecular forces. acs.org These calculations help predict the stability of a ligand-receptor complex, a key factor in drug design.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. For this compound, the region around the pyridine nitrogen atom is expected to show a negative potential (red/yellow), indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the amine group's hydrogen atoms would exhibit a positive potential (blue), marking them as potential hydrogen bond donors.

Frontier Molecular Orbital (HOMO/LUMO) analysis provides critical insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. In pyridine-containing compounds, the HOMO is often distributed over the aromatic ring, while the LUMO may also be centered there, influencing the molecule's role in electronic transitions and reactions. mdpi.com

Molecular Modeling and Simulations for Conformational Analysis and Interactions

Beyond static quantum calculations, molecular modeling and simulations explore the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

Computational tools can rapidly predict key physicochemical properties that are critical for assessing a molecule's drug-like characteristics. These properties influence absorption, distribution, metabolism, and excretion (ADME). For this compound, several of these properties have been calculated. chemscene.com These values are essential for initial in silico screening to evaluate the compound's potential as a biologically active agent.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Biological Activity
LogP1.10Measures lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)38.91 ŲEstimates the polar surface area, which correlates with transport properties like cell permeability.
Hydrogen Bond Acceptors2Indicates the number of sites (the two nitrogen atoms) that can accept a hydrogen bond, crucial for target binding.
Hydrogen Bond Donors1Refers to the number of sites (the primary amine group) that can donate a hydrogen bond, important for molecular interactions.
Rotatable Bonds1Counts the number of bonds that can rotate freely, influencing conformational flexibility and binding entropy.

In silico (computational) methods are instrumental in the rational design of new molecules based on a parent structure. Starting with this compound, derivatives can be designed and screened virtually to identify candidates with improved biological activity, selectivity, or better ADME profiles. researchgate.netrkmmanr.org

This process often involves creating a virtual library of derivatives by making systematic modifications to the parent compound. For example, substituents could be added to different positions on the pyridine ring, or the ethylamine (B1201723) side chain could be altered. mdpi.com These virtual compounds are then subjected to computational analyses, such as molecular docking, which predicts how strongly a derivative will bind to a specific biological target. fabad.org.tr By comparing the predicted binding affinities and physicochemical properties of these derivatives, researchers can prioritize the most promising candidates for actual chemical synthesis and experimental testing, significantly accelerating the discovery process. rkmmanr.org

Structure-Activity Relationship (SAR) Studies based on Computational Insights

Correlation of Calculated Parameters with Observed Biological or Catalytic Activities

Computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful lens for understanding how the structural and electronic properties of a molecule like this compound influence its interactions with biological targets. While direct QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational studies on analogous structures, particularly those targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies allow for the inference of how calculated parameters of this compound likely correlate with its biological activity.

The key structural features of this compound for computational analysis are the pyridine ring, which acts as a hydrogen bond acceptor, and the chiral ethylamine side chain, which possesses a cationic center at physiological pH. Pharmacophore models for nicotinic agonists consistently highlight the critical importance of a cationic nitrogen and a hydrogen bond acceptor. nih.gov For this compound, the protonated amino group serves as the cationic center, which is known to form a crucial cation-pi interaction with a conserved tryptophan residue in the nAChR binding site. nih.gov The nitrogen atom of the pyridine ring acts as the hydrogen bond acceptor. nih.gov

Influence of Steric and Electronic Parameters on Receptor Affinity

Three-dimensional QSAR (3D-QSAR) studies on a variety of nAChR ligands have demonstrated a strong correlation between the steric and electronic fields of the molecules and their binding affinities. In a comprehensive 3D-QSAR analysis of novel ligands for the α4β2 nAChR subtype, the model achieved a high level of predictivity (R² = 0.97, Q² = 0.81), indicating its robustness. nih.gov A significant finding from this study was the major importance of steric interactions for receptor affinity. nih.gov

The analysis revealed that bulky substituents on the pyridine ring generally lead to a decrease in binding affinity. nih.gov This suggests that for this compound, the absence of large substituents on the pyridine ring is favorable for its interaction with the nAChR. Conversely, the presence of bulky ring systems incorporating a sp³-hybridized nitrogen atom was found to enhance affinity. nih.gov This highlights the favorable contribution of the ethylamine side chain.

Further studies on 6-substituted nicotine (B1678760) analogs have reinforced the importance of both lipophilic and steric parameters of the pyridine ring substituent in modulating nAChR affinity. researchgate.net While lipophilicity at this position can contribute positively, an increase in the steric bulk of the substituent leads to a decrease in affinity. researchgate.net

The following table summarizes the inferred structure-activity relationships for this compound based on computational studies of analogous nAChR ligands.

Calculated ParameterStructural Feature of this compoundInferred Effect on nAChR Affinity
Steric Bulk on Pyridine Ring Unsubstituted Pyridine RingFavorable (avoids steric hindrance)
Presence of Cationic Center Protonated Ethylamine Side ChainFavorable (enables cation-pi interactions)
Hydrogen Bond Acceptor Pyridine NitrogenFavorable (forms key hydrogen bonds)
Lipophilicity (logP) ModerateBalanced for solubility and membrane penetration

Correlation with Nicotinic Acetylcholine Receptor Subtype Selectivity

Computational models have also been employed to understand the structural basis for the selectivity of ligands for different nAChR subtypes. For instance, the design of "twin drugs" based on the nAChR ligand N,N-dimethyl-2-(pyridin-3-yloxy)ethan-1-amine has shown that modifications to the pyridine moiety can significantly impact subtype selectivity. nih.gov Substitution at the 5-position of the pyridine ring is generally well-tolerated and can even enhance selectivity for the α4β2* subtype over other subtypes like α3β4* and α7*. nih.gov This provides a rationale for how derivatives of this compound could be computationally designed to achieve greater subtype specificity.

The table below outlines the potential correlation between calculated parameters and the biological activity of this compound and its conceptual derivatives, based on existing QSAR models for nAChR ligands.

CompoundModification from this compoundCalculated Parameter ChangePredicted Impact on α4β2* nAChR Affinity
This compound -BaselineBaseline
Analog 1 Addition of a bulky substituent at the 6-position of the pyridine ringIncreased Steric HindranceDecreased Affinity nih.gov
Analog 2 Replacement of the ethylamine with a larger, nitrogen-containing ring systemIncreased Steric Bulk (favorable)Increased Affinity nih.gov
Analog 3 Introduction of a small, lipophilic substituent at the 5-position of the pyridine ringIncreased Lipophilicity, Minimal Steric ChangePotentially Increased Affinity and/or Selectivity researchgate.netnih.gov

Applications of R 1 Pyridin 3 Yl Ethanamine in Asymmetric Catalysis and Ligand Design

Chiral Ligand Development for Enantioselective Reactions

The development of novel chiral ligands is paramount for advancing asymmetric metal catalysis. (R)-1-(Pyridin-3-yl)ethanamine serves as a foundational element in the synthesis of such ligands, which are then used to create metal complexes that catalyze a variety of enantioselective transformations.

The pyridine (B92270) moiety within this compound is a key feature in ligand design. Pyridines are stable, well-understood compounds with electronic properties that make them effective ligands for a wide range of metal ions. diva-portal.org The synthesis of these ligands often involves modifying the amine group of this compound to introduce other coordinating groups, thereby creating bidentate or tridentate ligands. researchgate.net This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity. diva-portal.org The synthesis of these pyridine-containing ligands is often straightforward, making them accessible for various research applications. diva-portal.orgresearchgate.net

The primary role of this compound in ligand design is to impart chirality. lookchem.combldpharm.com The (R)-configuration at the carbon atom bearing the amino and pyridyl groups creates a specific chiral environment around the metal center to which the ligand coordinates. This defined stereochemical arrangement is essential for discriminating between the two prochiral faces of a substrate, leading to high enantioselectivity in the catalyzed reaction. Its utility as a chiral building block is central to the fields of asymmetric synthesis and the development of enantiomerically pure compounds for various industries. lookchem.com

Ligands derived from this compound have found successful application in several metal-catalyzed asymmetric reactions.

Asymmetric Allylic Alkylation (AAA): The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful carbon-carbon bond-forming reaction. mdpi.com Chiral ligands are crucial for rendering this reaction enantioselective. mdpi.comthieme-connect.de Ligands synthesized from chiral pyridine-containing amino alcohols, which can be derived from structures related to this compound, have been tested in the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. mdpi.com For instance, a ligand derived from a related chiral pyridine amino alcohol achieved an enantiomeric excess (ee) of up to 75% for the (S)-configured product. mdpi.com The stereochemical outcome is rationalized by the nucleophilic attack occurring at the allylic carbon positioned trans to the coordinating nitrogen of the pyridine ring in the η³-allylpalladium intermediate. mdpi.com

Hydrophosphonylation: The asymmetric hydrophosphonylation of imines is a key method for synthesizing chiral α-aminophosphonates, which are important bioactive molecules. Bidentate N-coordinate aluminum complexes derived from imines of (+)-(R)-1-(2-pyridyl)ethylamine (a structural isomer of the title compound) have proven to be highly effective catalysts for this transformation. mdpi.comresearchgate.net These catalysts facilitate the addition of phosphites to aldimines with high enantioselectivity.

Table 1: Application of this compound Derivatives in Metal-Catalyzed Asymmetric Synthesis

Reaction Catalyst/Ligand System Substrate Product Configuration Enantiomeric Excess (ee) Reference
Allylic Alkylation Pd-complex with ligand derived from a chiral pyridine amino alcohol rac-1,3-diphenyl-2-propenyl acetate (S) up to 75% mdpi.com
Hydrophosphonylation Al-complex with imine derived from (+)-(R)-1-(2-pyridyl)ethylamine Aldimines Not Specified High mdpi.comresearchgate.net

Organocatalysis with Derivatives of this compound

In addition to their use in metal catalysis, derivatives of this compound are also employed as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions.

Chiral thioureas have emerged as a powerful class of organocatalysts capable of activating substrates through hydrogen bonding. mdpi.combeilstein-journals.org Thioureas derived from chiral pyridylethylamines, such as the (S)-enantiomer of 1-(2-pyridyl)ethylamine, have been synthesized by reacting the amine with various isothiocyanates. mdpi.com These reactions typically proceed smoothly and in good yields. mdpi.com

These chiral thiourea (B124793) derivatives have been tested as organocatalysts in asymmetric reactions, including the addition of diethylzinc (B1219324) to benzaldehyde (B42025) and aldol (B89426) condensations. mdpi.com While the catalytic activity and enantioselectivity of thioureas derived from 1-(2-pyridyl)ethylamine were found to be modest in some model reactions, they represent an important area of ongoing research. mdpi.com The development of bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a Lewis basic site (like the pyridine nitrogen), is a key strategy in organocatalysis. rsc.orgnih.gov

Table 2: Synthesis of Chiral Thioureas from (S)-1-(2-pyridyl)-ethylamine

Isothiocyanate Reactant Yield of Thiourea Reference
Phenylisothiocyanate Good mdpi.com
Naphthyl-1-isothiocyanate 82.1% mdpi.com

Data is for the related (S)-1-(2-pyridyl)ethylamine isomer.

The concept of a chiral auxiliary involves temporarily incorporating a chiral molecule into a substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is cleaved. This compound and its analogs can function as effective chiral auxiliaries. lookchem.comsfu.ca For example, imines formed from chiral amines and ketones or aldehydes can be reduced diastereoselectively to produce chiral amine products. This approach has been used for the synthesis of various chiral amines. The development of new chiral auxiliaries is an active area of research, with the goal of achieving high stereocontrol in a wide range of chemical reactions. researchgate.net

Medicinal Chemistry and Pharmaceutical Research Applications of R 1 Pyridin 3 Yl Ethanamine and Its Derivatives

Building Block in the Synthesis of Pharmaceutical Intermediates

As a versatile chemical intermediate, (R)-1-(Pyridin-3-yl)ethanamine is instrumental in constructing more complex molecules with therapeutic potential. lookchem.com Its utility spans various classes of drugs, highlighting its importance in the pharmaceutical industry.

Role in the Synthesis of Compounds Targeting Neurological Disorders

This compound and its derivatives are significant in the development of drugs aimed at treating neurological disorders. They serve as key components in the synthesis of constrained versions of anabasine, a naturally occurring nicotinic acetylcholine (B1216132) receptor (nAChR) ligand. sci-hub.st These synthetic derivatives, such as 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, have demonstrated high affinity for the α4β2 nAChR subtype, which is a key target for various neurological conditions. sci-hub.st The enantioselective synthesis of these compounds ensures stereochemically pure ligands, which is crucial for their interaction with specific receptor subtypes. sci-hub.st

Derivatives of this compound are also utilized in creating ligands for other receptors implicated in neurological pathways. For instance, its structural motif is found in compounds designed to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. smolecule.com

Precursor for Anticancer Agents and Enzyme Inhibitors

The pyridine (B92270) and ethylamine (B1201723) moieties of this compound make it a valuable scaffold for the synthesis of potential anticancer agents and enzyme inhibitors. Pyrimidine derivatives, which can be synthesized using this compound, have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

Furthermore, piperazine (B1678402) derivatives incorporating the pyridinyl-ethanamine structure have been investigated for their anticancer activity. smolecule.com Studies have shown that some of these compounds can induce apoptosis in cancer cell lines. smolecule.com Additionally, this structural core is used in the development of enzyme inhibitors, such as those targeting cholinesterases, which are important in neurotransmission. smolecule.com The development of novel pyridine-thiazole hybrid molecules has also yielded compounds with significant antiproliferative activity against various tumor cell lines. mdpi.com

Development of Novel Therapeutic Compounds

The structural framework of this compound is a foundation for the development of new drugs with innovative mechanisms of action.

Derivatives as Potential Drug Candidates (e.g., Potassium-Competitive Acid Blockers)

A significant application of this compound derivatives is in the creation of potassium-competitive acid blockers (P-CABs). researchgate.netjnmjournal.orgnih.gov These drugs represent a new class of agents for treating acid-related disorders. nih.gov Vonoprazan (B1684036) (TAK-438) is a prime example of a P-CAB developed from a pyrrole (B145914) derivative incorporating a pyridin-3-ylsulfonyl group, showcasing the utility of the pyridine moiety. researchgate.nettermedia.pl

P-CABs like vonoprazan offer several advantages over traditional proton pump inhibitors (PPIs), including rapid, potent, and sustained suppression of gastric acid secretion. jnmjournal.orgnih.gov They work by reversibly inhibiting the H+/K+-ATPase enzyme, independent of the acidic environment required for PPI activation. researchgate.netjnmjournal.org

Table 1: Comparison of P-CABs and PPIs

Feature Potassium-Competitive Acid Blockers (P-CABs) Proton Pump Inhibitors (PPIs)
Mechanism of Action Reversible, potassium-competitive inhibition of H+/K+-ATPase. researchgate.netjnmjournal.org Irreversible inhibition of H+/K+-ATPase. nih.gov
Activation Does not require an acidic environment. jnmjournal.org Requires activation in an acidic environment. jnmjournal.org
Onset of Action Rapid. jnmjournal.org Slower onset.
Acid Suppression Potent and sustained. nih.gov Effective, but may have limitations (e.g., nighttime acid control). researchgate.net
Example Vonoprazan. researchgate.net Lansoprazole, Esomeprazole. researchgate.netnih.gov

Influence of Chirality on Receptor Binding and Biological Activity

Chirality plays a pivotal role in the biological activity of pharmaceuticals, and this is particularly true for derivatives of this compound. The specific spatial arrangement of atoms in the (R)-enantiomer can lead to more effective binding with biological targets compared to its (S)-enantiomer or a racemic mixture.

The enantioselective synthesis of nAChR ligands derived from this compound has been shown to be critical for their affinity and selectivity for different receptor subtypes. sci-hub.st For instance, within the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane series, the (R)-isomer exhibits significantly higher potency at the α3β4 (ganglion) receptor subtype compared to the (S)-isomer. sci-hub.st This highlights how the three-dimensional structure dictated by the chiral center is crucial for precise molecular recognition at the receptor binding site. beilstein-journals.orgmdpi.com The use of chiral building blocks like this compound is essential for producing enantiomerically pure compounds, which is a critical aspect of modern drug development. lookchem.com

Pharmacological Studies and Mechanism of Action (where structural relevance to the core compound is established)

Pharmacological studies of compounds derived from this compound reveal how its structural features contribute to their mechanism of action. In the case of P-CABs like vonoprazan, the pyridine ring is part of a larger structure that ionically and reversibly binds to the H+/K+-ATPase proton pump. researchgate.netjnmjournal.org This binding is competitive with potassium ions and effectively blocks the final step of gastric acid secretion. jnmjournal.org The high pKa of vonoprazan allows it to be readily protonated and accumulate in the secretory canaliculus of parietal cells, enhancing its inhibitory action. termedia.pl

For nAChR ligands, the pyridine nitrogen and the stereochemistry of the ethylamine-derived portion are critical for the three-point hydrogen bonding interactions within the receptor's binding pocket. beilstein-journals.org The specific orientation of these groups, dictated by the (R)-configuration, allows for optimal interaction and high-affinity binding, leading to the modulation of receptor activity. sci-hub.st

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
Anabasine
Esomeprazole
Lansoprazole

Investigation of Neurotransmitter Modulation

The modulation of neurotransmitter systems is a key strategy in the development of treatments for various central nervous system (CNS) disorders. Derivatives of the pyridinylethanamine scaffold have been investigated for their ability to interact with several critical neurotransmitter receptors and transporters.

The structural similarity of these derivatives to endogenous neurotransmitters like serotonin (B10506) and dopamine (B1211576) makes them promising candidates for CNS-active agents. Research has demonstrated that modifications to the core structure can lead to compounds with significant affinity and selectivity for specific targets within the brain.

For instance, studies on β-phenethylamine (β-PEA) derivatives, a class of compounds structurally related to pyridinylethanamine, have explored their role as dopamine reuptake inhibitors. biomolther.orgkoreascience.kr An analysis of various arylalkylamine derivatives showed that the nature of the aromatic ring and its substituents significantly influences their inhibitory activity on the dopamine transporter (DAT). biomolther.org

Furthermore, linking the pyridazine (B1198779) moiety to gamma-aminobutyric acid (GABA) has produced derivatives that act as selective GABA-A receptor antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that the highest potency was achieved when an aromatic system was present on the pyridazine ring, highlighting the importance of this structural feature for receptor interaction. nih.gov Other research has focused on developing arylpiperazine derivatives that show high affinity for the 5-hydroxytryptamine(1A) (5-HT1A) receptor, which is implicated in anxiety and depression. researchgate.net

The following table summarizes the research findings on the neurotransmitter modulation activity of various pyridinylethanamine-related derivatives.

Derivative ClassTarget SystemObserved ActivityKey Findings
Arylalkylamine DerivativesDopamine Transporter (DAT)Inhibition of Dopamine ReuptakeThe type of aryl group (e.g., phenyl, thiophenyl) and its substituents are critical for DAT inhibitory activity. biomolther.org
Aminopyridazine-GABA DerivativesGABA-A ReceptorSelective AntagonismA butyric acid moiety linked to the N(2) nitrogen of a 3-aminopyridazine (B1208633) produces GABA-antagonistic character. nih.gov
Arylpiperazine DerivativesSerotonin 5-HT1A ReceptorHigh Binding AffinityThe N-1-aryl substituent and the terminal fragment on the piperazine ring are key for receptor affinity and selectivity. researchgate.net
3,4-dihydroquinolin-2(1H)-one DerivativesDopamine D2 Receptor (D2R)Receptor Binding AffinitySpecific derivatives showed D2R affinity, although binding modes can differ significantly from known modulators. mdpi.com

Exploration of Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have been extensively studied for their potential to mitigate inflammatory processes through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).

Cyclooxygenase (COX) Inhibition The COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Research has focused on developing derivatives that selectively inhibit COX-2, which is primarily upregulated at sites of inflammation, to reduce the gastrointestinal side effects associated with non-selective COX inhibition.

Several classes of derivatives incorporating the pyridine or a related pyridazine structure have shown potent and selective COX-2 inhibitory activity. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized and evaluated, with some compounds exhibiting high potency and selectivity for the COX-2 enzyme. nih.gov One derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, displayed a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov Similarly, certain pyridazine-based sulphonamide derivatives have been identified as potent COX-2 inhibitors, with IC50 values in the sub-micromolar range. nih.gov

The table below presents the COX inhibition data for selected pyridine and pyridazine derivatives.

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) nih.gov35.60.07508.6
Methanesulfonate pyridazine derivative (7a) nih.gov5.00.05100
Ethanesulfonate pyridazine derivative (7b) nih.gov7.00.06116.7
Celecoxib (Reference Drug) nih.gov4.00.0580

Phosphodiesterase 4 (PDE4) Inhibition PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines. nih.govnih.gov Pyridazinone derivatives have been developed as potential PDE4 inhibitors for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govrsc.orggoogle.com Research has identified pyridazinone derivatives bearing an indole (B1671886) moiety that show promising and selective activity against the PDE4B isoenzyme, which is involved in regulating pro-inflammatory cytokine production by macrophages. nih.gov

In Vivo Anti-inflammatory Activity The anti-inflammatory potential of these derivatives has also been confirmed in animal models. In a study using the carrageenan-induced paw edema model in rats, 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory effects. nih.gov For instance, one compound at a dose of 20 mg/kg produced a 67% inhibition of paw edema, which was comparable to the standard drug indomethacin. nih.gov These compounds also showed activity in the croton oil-induced ear edema test in mice. nih.gov The anti-inflammatory effect of these specific pyridine-4-one derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent. nih.gov

Advanced Reaction Mechanisms and Selectivity Studies Involving R 1 Pyridin 3 Yl Ethanamine

Detailed Reaction Mechanisms in Enantioselective Transformations

The enantiopure nature of (R)-1-(Pyridin-3-yl)ethanamine and its derivatives is pivotal for creating stereogenic centers with high fidelity. This is often achieved through its incorporation into chiral auxiliaries or ligands that guide the approach of reactants.

A key application of chiral amines is in the diastereoselective addition of organometallic reagents to imines. Chiral N-tert-butanesulfinimines, derived from the condensation of aldehydes or ketones with tert-butanesulfinamide, are particularly effective electrophiles for this purpose. The addition of Grignard reagents, such as methyl magnesium bromide, to N-sulfinyl ketimines derived from pyridyl ketones provides a powerful method for synthesizing optically active pyridyl-methylamines. researchgate.net

The stereochemical outcome of these additions is highly dependent on the reaction conditions, particularly the solvent and the nature of the organometallic reagent. researchgate.net For instance, the addition of phenylmagnesium bromide in toluene (B28343) versus phenyllithium (B1222949) in THF can lead to a reversal of diastereoselectivity. researchgate.net This allows for the synthesis of both enantiomers of the final diarylmethylamine product using the same chiral auxiliary. researchgate.net The mechanism often involves the formation of a six-membered chair-like transition state, where the metal cation chelates to the sulfinyl oxygen and the imine nitrogen. The steric bulk of the sulfinyl group then directs the nucleophilic attack of the Grignard reagent to the less hindered face of the imine. researchgate.netnih.gov For example, the addition of methyl magnesium bromide to an N-sulfinyl imine can exhibit improved diastereomeric ratios when the reaction is performed in dichloromethane (B109758) compared to toluene. researchgate.net

This compound and its analogues serve as effective chiral auxiliaries, guiding the stereochemical course of reactions to produce specific diastereomers. rsc.org A notable example is their use in the synthesis of 1-substituted-tetrahydro-β-carbolines (THβCs). In one pathway, (1R)-1-aryl-ethanamines are condensed with a keto-ester derived from tryptamine (B22526) and diethyl oxalate. rsc.org The resulting chiral amide undergoes a Bischler–Napieralski cyclization, followed by reduction of the imine and subsequent removal of the chiral auxiliary, to yield the enantiomerically enriched THβC. rsc.org

The principle of chiral induction is also demonstrated in the asymmetric reduction of oximes. For example, the asymmetric borane-mediated reduction of (Z)-1-naphthylethyl-(O)-benzyloxime in the presence of a chiral catalyst can produce (R)-(1-naphthalen-1-yl)ethylamine with excellent enantiomeric purity (99% ee). uc.pt This resulting amine can then be used as a building block for more complex molecules, such as calcimimetic analogues, without loss of chirality. uc.pt The effectiveness of chiral induction is governed by the ability of the chiral auxiliary or catalyst to create a well-defined, diastereomeric transition state that favors the formation of one stereoisomer over the other. acs.org

Factors Influencing Enantioselectivity and Yield in Catalytic Processes

The success of catalytic processes involving this compound hinges on the careful optimization of various reaction parameters. These factors collectively determine the efficiency (yield) and stereochemical outcome (enantioselectivity) of the transformation.

Reaction conditions are critical variables that must be fine-tuned to achieve high yield and enantioselectivity.

Temperature: Temperature can have a significant impact on reaction kinetics and selectivity. Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. mdpi.com For instance, in a palladium-catalyzed Tsuji-Trost reaction, decreasing the temperature from room temperature to -18 °C resulted in an increase in enantiomeric excess (ee) from 50% to 75%. mdpi.com However, this can sometimes come at the cost of a slower reaction rate.

Solvents: The choice of solvent can influence catalyst solubility, stability, and the transition state geometry. In the synthesis of a pyridinylethanamine derivative, switching the solvent from acetone (B3395972) or THF to acetonitrile (B52724) (ACN) not only provided a slightly higher yield but also dramatically reduced the reaction time from 10-12 hours to 5 hours. lew.ro

Reagent Ratios: The stoichiometry of reactants and catalysts is crucial. Optimizing the ratio of a substrate to a reagent can directly impact the yield. In one study, increasing the molar equivalent of a hydrolysis reagent (HCl) progressively increased the yield of the desired product, with the optimal concentration found to be 12 mol∙L⁻¹. lew.ro

The following table summarizes the optimization of conditions for the synthesis of a key intermediate, 2-(((tert-butoxycarbonyl)amino)methyl)-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate (9). lew.ro

EntrySolventTime (h)Yield (%)
1Acetone1280
2THF1080
3ACN582
Reaction conditions: 7 (38.27 mmol), 8 (29.44 mmol), K2CO3 (88.27 mmol), reacted under reflux conditions.

When this compound is used to synthesize chiral ligands, its structural and electronic properties, and those of the resulting ligand, are paramount for effective chiral induction. diva-portal.org

The steric and electronic properties of chiral pyridine-containing ligands can be systematically varied to study their effect on asymmetric catalysis. diva-portal.org In the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), the absolute configuration of the product was determined by the stereochemistry of the carbinol carbon atom in the pyridyl alcohol ligand. diva-portal.org Interestingly, the electronic properties of the ligands, modified by introducing electron-donating or electron-withdrawing groups on the pyridine (B92270) ring, were found to have only a minor influence on the level of enantioselectivity. diva-portal.org

In contrast, the steric bulk of substituents on the ligand can play a more decisive role. For Schiff base nickel(II) complexes, steric factors of the ligands, in conjunction with electronic effects, influence the coordination geometry around the metal center, which in turn can affect catalytic activity and selectivity. researchgate.net The development of novel ligand backbones, such as Pyrinap ligands, demonstrates that the ligand's framework is critical to its performance, affecting both reactivity and enantioselectivity in reactions like the copper-catalyzed A3-coupling to form propargylic amines. d-nb.info

Exploration of Derivative Reactivity

Derivatives of this compound are explored for unique reactivity and applications, often in medicinal chemistry and materials science. evitachem.comchemscene.com For example, (R)-1-(1-(Pyridin-3-YL)-1H-benzo[d]imidazol-2-YL)ethanamine, a more complex derivative, has been synthesized and investigated for its potential as an antimicrobial agent, owing to the combined biological activity of the benzimidazole (B57391) and pyridine moieties. evitachem.com

The introduction of different functional groups onto the pyridine ring or the ethylamine (B1201723) side chain can significantly alter the molecule's chemical behavior. The derivative N-methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine, formed from a double addition reaction, can undergo a retro-aza-Michael reaction, demonstrating that derivatives can open up new reaction pathways. url.edu Another example is (R)-1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine, where the strongly electron-withdrawing trifluoromethyl group can alter the electronic properties and reactivity of the pyridine ring. chemscene.com These explorations into derivative synthesis and reactivity are crucial for expanding the applications of this versatile chiral building block.

Oxidation and Reduction Pathways of Pyridylethylamines

The chemical behavior of pyridylethylamines, including this compound, in oxidation and reduction reactions is dictated by the interplay between the pyridine ring and the ethylamine side chain.

Oxidation Pathways

The pyridine ring itself is generally resistant to oxidation. However, the nitrogen atom can be oxidized to form a pyridine N-oxide. chemtube3d.comwikipedia.org This transformation is commonly achieved using peracids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and acetic acid. chemtube3d.comarkat-usa.org The resulting N-oxides are stable, dipolar species. chemtube3d.com This oxidation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution, typically at the 2-, 4-, and 6-positions. chemtube3d.com

The amino group on the ethylamine side chain is also a site for oxidation. Depending on the reaction conditions and the oxidizing agent used, this can lead to various products.

Reduction Pathways

The reduction of the pyridine ring is a common method for synthesizing piperidine (B6355638) derivatives, which are important building blocks in pharmaceuticals. researchgate.net Catalytic hydrogenation is a frequently employed method, often requiring acidic conditions to protonate and activate the pyridine ring. dicp.ac.cnnih.gov Catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are used under hydrogen pressure. researchgate.netdicp.ac.cn For instance, hydrogenation of pyridines can be carried out using a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure. researchgate.net The chiral center in this compound can influence the stereochemical outcome of the hydrogenation, potentially leading to a diastereoselective synthesis of the corresponding piperidine.

The reactivity of substituted pyridines in hydrogenation can be influenced by the position of the substituent. For example, one study on methylpyridines found the order of hydrogenation reactivity to be: 2-methylpyridine (B31789) > pyridine > 4-methylpyridine (B42270) > 3-methylpyridine. researchgate.net Another study noted that introducing a methyl group generally slows down the rate of hydrogenation. gatech.edu

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring governs its reactivity in substitution reactions. gcwgandhinagar.com

Electrophilic Aromatic Substitution

Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is significantly less reactive towards electrophiles than benzene. wikipedia.orggcwgandhinagar.comimperial.ac.uk Reactions often require harsh conditions and substitutions typically occur at the 3-position, which is the most electron-rich carbon. wikipedia.orgbhu.ac.in Direct nitration of pyridine, for example, is sluggish. wikipedia.org For 3-substituted pyridines like this compound, electrophilic attack is most likely to occur at the 5-position, as attack at the 2, 4, and 6 positions would result in an unstable intermediate with a positive charge on the electronegative nitrogen atom. bhu.ac.in

Conversion of the pyridine to its N-oxide can activate the ring for electrophilic substitution, directing incoming electrophiles to the 2- and 4-positions. wikipedia.orggcwgandhinagar.com The N-oxide can be subsequently removed by deoxygenation. wikipedia.org

Nucleophilic Aromatic Substitution

The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions. wikipedia.orggcwgandhinagar.comimperial.ac.uk This reactivity is enhanced if a good leaving group is present at these positions. wikipedia.org

A notable nucleophilic substitution reaction for pyridines is the Chichibabin reaction, which involves direct amination of the ring using sodium amide (NaNH₂). google.comgoogle.comwikipedia.org The reaction proceeds through an addition-elimination mechanism via a σ-adduct intermediate. wikipedia.org For 3-substituted pyridines, the Chichibabin reaction typically yields a mixture of the 2-amino and 6-amino products, with the 2-amino-3-substituted pyridine often being the major product. google.comgoogle.com

The following table provides an interactive summary of the reactions discussed:

Reaction TypeReagents/ConditionsMajor Product(s)
Oxidation (N-oxidation) m-CPBA or H₂O₂/AcOH(R)-1-(1-oxido-pyridin-1-ium-3-yl)ethanamine
Reduction (Catalytic Hydrogenation) H₂, PtO₂/AcOH or Pd/C(R)-1-(piperidin-3-yl)ethanamine
Electrophilic Substitution (Nitration) HNO₃/H₂SO₄ (harsh conditions)(R)-1-(5-nitropyridin-3-yl)ethanamine
Nucleophilic Substitution (Chichibabin) NaNH₂(R)-1-(2-aminopyridin-3-yl)ethanamine and (R)-1-(6-aminopyridin-3-yl)ethanamine

Q & A

Q. What are the common synthetic routes for preparing enantiomerically pure (R)-1-(pyridin-3-yl)ethanamine?

Methodological Answer: Enantiomerically pure this compound is typically synthesized via asymmetric hydrogenation or resolution of racemic mixtures. For example, in the synthesis of chiral organic–inorganic lead iodide hybrids, this compound is reacted with lead acetate and hydroiodic acid under hypophosphorous acid catalysis. The reaction is heated to 80°C to dissolve intermediates, followed by slow crystallization over five days to yield pure crystals (40% yield) . Alternative routes may involve chiral auxiliaries or enzymatic resolution, though these require optimization of reaction conditions (e.g., pH, temperature) to minimize racemization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming molecular structure and enantiopurity. Overlapping signals from pyridine protons (δ 7.2–8.6 ppm) and amine groups require high-resolution instruments and deuterated solvents (e.g., D2O, DMSO-d6) .
  • Raman Spectroscopy : Useful for real-time monitoring of reaction progress, but amine signals (3130–3480 cm⁻¹) may be obscured by excess amine donors or buffer components (e.g., triethanolamine). Selecting non-amine buffers (e.g., phosphate) mitigates interference .
  • LCMS/HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while LCMS confirms molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in chiral semiconductor synthesis?

Methodological Answer: Key factors include:

  • Catalyst and Solvent Selection : Hypophosphorous acid (H3PO2) enhances iodine-mediated crystallization in hydroiodic acid solutions. Polar aprotic solvents (e.g., DMF) improve solubility of lead intermediates .
  • Temperature Control : Heating to 80°C promotes intermediate dissolution but must be maintained steadily to avoid premature crystallization.
  • Stoichiometry : A 6:1 molar ratio of lead acetate to amine ensures complete complexation, reducing byproduct formation .

Q. What strategies mitigate signal interference in Raman spectroscopy during this compound synthesis?

Methodological Answer:

  • Buffer Selection : Replace triethanolamine with phosphate or borate buffers to eliminate competing amine signals .
  • Donor Excess Management : Limit isopropylamine (IPA) donor excess to ≤10-fold to avoid saturating the Raman amine band.
  • Multivariate Modeling : Use one-dimensional convolutional neural networks (1D-CNNs) or partial least squares (PLS) regression to deconvolute overlapping signals, improving detection sensitivity .

Q. How can enantiomeric excess (ee) discrepancies be resolved in chiral amine synthesis?

Methodological Answer:

  • Computational Optimization : Structure-guided docking studies (e.g., molecular dynamics simulations) identify steric or electronic mismatches in enzyme-substrate interactions during biocatalytic resolutions .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) validates stereochemistry and detects lattice defects causing ee deviations .
  • Chiral Derivatization : Use Mosher’s acid chloride to form diastereomeric adducts for precise ee quantification via 19F NMR .

Q. What challenges arise in crystallizing this compound-containing hybrids, and how are they addressed?

Methodological Answer:

  • Slow Crystallization : Volatilize solvents at 80°C over five days to grow millimeter-sized crystals, avoiding rapid nucleation that yields microcrystalline impurities .
  • Hygroscopicity : Handle compounds under inert atmosphere (N2/Ar) and store at 4°C with desiccants to prevent moisture absorption.
  • Twinned Data : Employ SHELXL for high-resolution refinement of twinned crystals, using the TWIN and BASF commands to model overlapping lattices .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • Steric Effects : Bulkier substituents on the pyridine ring (e.g., 4,5,6-trimethyl groups) hinder metal coordination, requiring larger ionic radii metals (e.g., Pb²⁺) for stable complex formation .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine at position 5) increase the amine’s Lewis basicity, enhancing binding to transition metals (e.g., Pd in catalytic systems) .

Q. What analytical workflows validate the purity of this compound in pharmaceutical intermediates?

Methodological Answer:

  • Multi-Technique Approach : Combine HPLC (purity), LCMS (mass confirmation), and Karl Fischer titration (water content).
  • Counterion Analysis : For hydrochloride salts, ion chromatography quantifies Cl⁻ content, ensuring stoichiometric equivalence .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative degradation products via UPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.